2-(Diphenylphosphino)benzonitril

Übersicht

Beschreibung

2-(Diphenylphosphino)benzonitrile, also known as 2-(Diphenylphosphino)benzonitrile, is a useful research compound. Its molecular formula is C19H14NP and its molecular weight is 287.3 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Diphenylphosphino)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Diphenylphosphino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diphenylphosphino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

2-(Diphenylphosphino)benzonitril wird aufgrund seiner einzigartigen Eigenschaften häufig in der chemischen Synthese eingesetzt. Es kann als Ligand wirken und an ein zentrales Metallatom binden, um einen Koordinationskomplex zu bilden . Dies macht es wertvoll für die Synthese verschiedener chemischer Verbindungen.

Katalysatoren

Diese Verbindung kann auch bei der Herstellung von Katalysatoren verwendet werden. Katalysatoren sind Substanzen, die die Geschwindigkeit einer chemischen Reaktion erhöhen, indem sie die Energiebarriere der Reaktion senken . Die Phosphingruppe in this compound kann an Metalle binden und Komplexe bilden, die als effektive Katalysatoren wirken können.

Materialwissenschaft

In der Materialwissenschaft könnte this compound möglicherweise bei der Entwicklung neuer Materialien eingesetzt werden. Seine Fähigkeit, Komplexe mit verschiedenen Metallen zu bilden, könnte genutzt werden, um Materialien mit neuartigen Eigenschaften zu schaffen .

Pharmazeutische Forschung

Obwohl es derzeit keine direkte Anwendung von this compound in der Pharmakologie gibt, könnte sein Einsatz in der chemischen Synthese indirekt zur pharmazeutischen Forschung beitragen. So könnte es beispielsweise zur Synthese komplexer Moleküle verwendet werden, die potenzielle therapeutische Wirkungen haben .

Umweltwissenschaften

In den Umweltwissenschaften könnte this compound möglicherweise bei der Entwicklung von Sensoren zur Erkennung bestimmter Arten von Schadstoffen eingesetzt werden. Die Fähigkeit der Verbindung, Komplexe mit Metallen zu bilden, könnte zur Herstellung von Sensoren genutzt werden, die auf das Vorhandensein bestimmter Metallionen reagieren .

Energieerzeugung

This compound könnte möglicherweise bei der Energieerzeugung eingesetzt werden, insbesondere im Bereich der erneuerbaren Energien. So könnte seine Fähigkeit, Komplexe mit Metallen zu bilden, bei der Entwicklung von Katalysatoren für Brennstoffzellen genutzt werden .

Wirkmechanismus

Target of Action

2-(Diphenylphosphino)benzonitrile, also known as (2-Cyanophenyl)diphenylphosphine, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available resources

Action Environment

It is known that this compound is sensitive to air and should be stored under inert gas

Biologische Aktivität

2-(Diphenylphosphino)benzonitrile (C19H14NP) is a phosphine-containing compound that has garnered interest for its potential biological applications, particularly in the fields of medicinal chemistry and catalysis. This article explores its biological activity, synthesis, and relevant case studies, highlighting its mechanisms of action and efficacy.

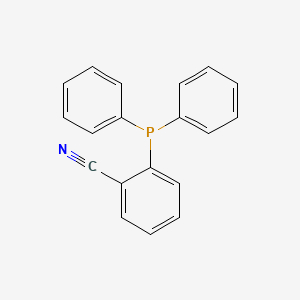

2-(Diphenylphosphino)benzonitrile is characterized by the presence of a diphenylphosphino group attached to a benzonitrile moiety. Its molecular structure can be represented as follows:

This compound exhibits properties typical of phosphines, including coordination capabilities with transition metals, which enhances its utility in catalysis and potential therapeutic applications.

Anticancer Activity

Research has indicated that 2-(Diphenylphosphino)benzonitrile exhibits significant anticancer properties. A study conducted by Chiririwa et al. (2013) evaluated various palladium(II) complexes containing this ligand, demonstrating their cytotoxic effects against cancer cell lines. The findings suggested that the phosphine ligand enhances the activity of the palladium complex, leading to increased apoptosis in cancer cells .

Table 1: Cytotoxicity of Palladium Complexes with 2-(Diphenylphosphino)benzonitrile

| Complex | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pd(II)-Complex 1 | MCF-7 (Breast) | 15 | Induction of apoptosis |

| Pd(II)-Complex 2 | HeLa (Cervical) | 10 | Cell cycle arrest |

| Pd(II)-Complex 3 | A549 (Lung) | 12 | ROS generation |

Coordination Chemistry and Catalytic Activity

The biological activity of 2-(Diphenylphosphino)benzonitrile is also linked to its role as a ligand in coordination chemistry. It forms stable complexes with transition metals, enhancing their catalytic properties. For instance, a study highlighted its application in Suzuki-Miyaura coupling reactions, demonstrating its effectiveness in facilitating cross-coupling reactions under mild conditions .

The biological mechanisms underlying the activity of 2-(Diphenylphosphino)benzonitrile are multifaceted:

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, possibly through the activation of caspases and the modulation of Bcl-2 family proteins.

- Reactive Oxygen Species (ROS) : Increased ROS levels have been associated with the anticancer effects of palladium complexes containing this ligand, leading to oxidative stress and subsequent cell death.

- Cell Cycle Arrest : Some studies indicate that these complexes can induce cell cycle arrest at various phases, particularly G1 or G2/M phases.

Case Studies

- Chiririwa et al. (2013) : This study investigated the anticancer activity of palladium(II) complexes with various phosphine ligands, including 2-(Diphenylphosphino)benzonitrile. The results showed enhanced cytotoxicity compared to other ligands, suggesting a synergistic effect between the metal center and the phosphine ligand .

- Catalytic Studies : Research demonstrated that complexes formed with this compound exhibit high efficiency in catalyzing reactions such as the Suzuki-Miyaura coupling. The presence of the diphenylphosphino group significantly improved reaction yields and selectivity .

Eigenschaften

IUPAC Name |

2-diphenylphosphanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOUZPAYKDNQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404641 | |

| Record name | Benzonitrile, 2-(diphenylphosphino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34825-99-5 | |

| Record name | 2-(Diphenylphosphino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34825-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-(diphenylphosphino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diphenylphosphino)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(Diphenylphosphino)benzonitrile contribute to the catalytic activity observed in the ruthenium-catalyzed cyclotrimerization of alkynes?

A1: 2-(Diphenylphosphino)benzonitrile acts as a supporting ligand, coordinating to the ruthenium center in the Ru3(CO)12 catalyst. [] This coordination significantly enhances the catalyst's activity and regioselectivity in the [2+2+2] cyclotrimerization of trifluoromethyl group-substituted internal alkynes. [] The presence of both the phosphorus atom from the diphenylphosphino group and the nitrogen atom from the benzonitrile group allows for strong coordination to the metal center, influencing the electronic and steric environment around the ruthenium atom. This modified environment facilitates the formation of a ruthenacyclopentadiene intermediate, a crucial step in the cyclization reaction. []

Q2: What evidence supports the formation of a ruthenacyclopentadiene intermediate in the ruthenium-catalyzed cyclotrimerization reaction using 2-(Diphenylphosphino)benzonitrile as a ligand?

A2: Researchers successfully isolated and characterized a ruthenacyclopentadiene complex formed during the reaction. [] This isolation provides strong evidence for the involvement of such intermediates in the catalytic cycle. The presence of 2-(Diphenylphosphino)benzonitrile as a ligand likely stabilizes this intermediate, contributing to the overall efficiency of the catalytic process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.